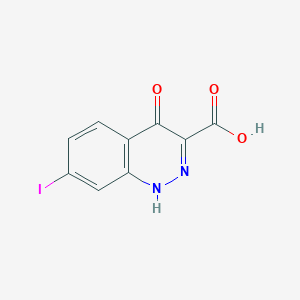
4-Hydroxy-7-iodocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-iodocinnoline-3-carboxylic acid is a chemical compound with the molecular formula C9H5IN2O3 and a molecular weight of 316.05 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . It is known for its unique structure, which includes a hydroxyl group, an iodine atom, and a carboxylic acid group attached to a cinnoline ring.
Preparation Methods
The synthesis of 4-Hydroxy-7-iodocinnoline-3-carboxylic acid typically involves multiple steps, including the iodination of cinnoline derivatives and subsequent functional group transformations. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Chemical Reactions Analysis
4-Hydroxy-7-iodocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-7-iodocinnoline-3-carboxylic acid has several applications in scientific research:
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Medicine: While not used directly as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-iodocinnoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-7-iodocinnoline-3-carboxylic acid can be compared to other cinnoline derivatives, such as:
4-Hydroxy-7-iodoquinoline-3-carboxylic acid: Similar in structure but with a quinoline ring instead of a cinnoline ring.
4-Hydroxycinnoline-3-carboxylic acid: Lacks the iodine atom, which can significantly alter its reactivity and applications.
7-Iodocinnoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities and biological activity. The presence of both the hydroxyl group and the iodine atom in this compound makes it unique and versatile for various research applications.
Properties
Molecular Formula |
C9H5IN2O3 |
|---|---|
Molecular Weight |
316.05 g/mol |
IUPAC Name |
7-iodo-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5IN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15) |
InChI Key |
MBMIEHWVZLOUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NN=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)

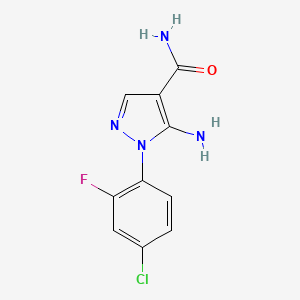
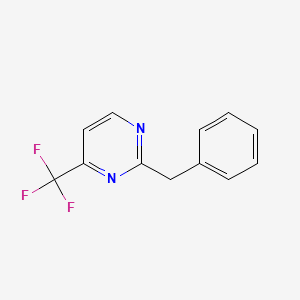
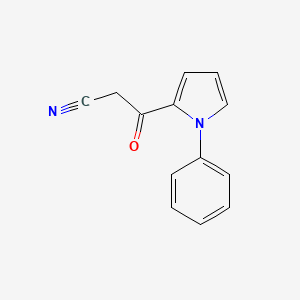
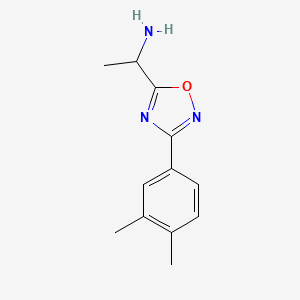
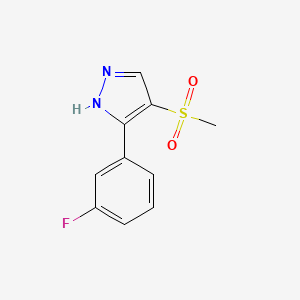
![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)
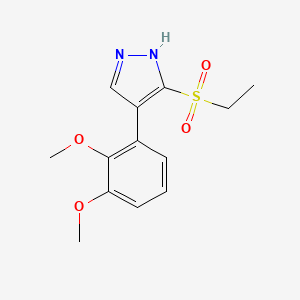

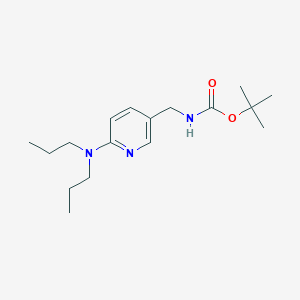
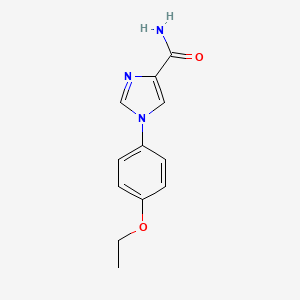
![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)

